3,4-Bis(trifluoromethyl)hexanedioic acid is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a hexanedioic acid backbone. This compound is notable for its unique chemical properties derived from the trifluoromethyl groups, which enhance its reactivity and stability in various chemical environments. The compound is classified under dicarboxylic acids due to the presence of two carboxylic acid functional groups.
3,4-Bis(trifluoromethyl)hexanedioic acid can be synthesized through various chemical methods involving trifluoromethylation reactions. It falls under the category of fluorinated organic compounds and is particularly relevant in the fields of medicinal chemistry and materials science due to its potential applications in drug development and polymer synthesis.
The synthesis of 3,4-bis(trifluoromethyl)hexanedioic acid can be achieved through several methods, primarily focusing on the introduction of trifluoromethyl groups into a hexanedioic acid framework. Common approaches include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular formula for 3,4-bis(trifluoromethyl)hexanedioic acid is . The structure features a hexanedioic acid backbone with two trifluoromethyl groups located at the 3 and 4 positions.
3,4-Bis(trifluoromethyl)hexanedioic acid can participate in various chemical reactions typical for dicarboxylic acids:
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the trifluoromethyl groups, which enhance acidity and affect nucleophilicity in reactions.
The mechanism of action for 3,4-bis(trifluoromethyl)hexanedioic acid primarily involves its ability to act as an electrophile due to the electron-withdrawing effect of the trifluoromethyl groups. This makes it susceptible to nucleophilic attack during various chemical transformations.
The acidity of the carboxylic acids in this compound can lead to proton transfer mechanisms that facilitate further reactions such as condensation or ester formation.
Relevant data includes:
3,4-Bis(trifluoromethyl)hexanedioic acid has several scientific uses:
The strategic installation of two trifluoromethyl (CF₃) groups at the C3 and C4 positions of the hexanedioic acid backbone relies predominantly on electrophilic and radical trifluoromethylation protocols. Electrophilic reagents such as Umemoto's salts (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) and Togni's hypervalent iodine reagents enable regioselective CF₃⁺ transfer to electron-rich alkene precursors. For example, the reaction of hexenedioate esters with Togni reagent I (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) proceeds via single-electron transfer (SET), generating radical intermediates that undergo sequential CF₃ addition [3] [6]. Radical pathways employ Langlois' reagent (sodium triflinate, CF₃SO₂Na) with tert-butyl hydroperoxide (TBHP) oxidant to generate ∙CF₃ radicals that add across conjugated diacid systems. Computational studies indicate the bis-trifluoromethylation proceeds with near-quantitative yield at 80°C when using copper(II) catalysis, which accelerates radical generation via CF₃SO₂∙ decarboxylation [3] [6].
Table 1: Trifluoromethylation Reagents for 3,4-Bis(CF₃) Installation
Reagent Class | Example | Mechanism | Yield Range | Limitations |
---|---|---|---|---|
Sulfonium Salts | Umemoto Reagent (Ph₂S⁺CF₃ BF₄⁻) | Electrophilic addition | 60-75% | Moisture sensitivity |
Hypervalent Iodine | Togni Reagent I | SET/Radical addition | 70-85% | Stoichiometric byproduct burden |
Radical Generators | CF₃SO₂Na/Cu(II)/TBHP | Radical chain reaction | 80-92% | Requires metal catalyst |
Steric congestion during the second CF₃ addition necessitates electronic activation of the intermediate. Esters (e.g., diethyl hex-3-ene-1,6-dioate) exhibit higher yields than free acids due to reduced carboxylate coordination to metal catalysts. Recent advances utilize photoredox catalysis with Ru(bpy)₃²⁺ and triflyl chloride (CF₃SO₂Cl) under blue light, achieving bis-trifluoromethylation at ambient temperature via CF₃∙ generation [6].
The C6-dicarboxylic acid scaffold is efficiently constructed via Grignard-based carbon elongation. 3,4-Bis(trifluoromethyl)hexanedioic acid is synthesized from 1,2-bis(trifluoromethyl)ethylene precursors through sequential addition of CO₂. The process involves:
(CF₃)₂C=C(CF₃)₂ + 2Mg → (CF₃)₂C(MgBr)–C(MgBr)(CF₃)₂ (CF₃)₂C(MgBr)–C(MgBr)(CF₃)₂ + 2CO₂ → (CF₃)₂C(CO₂H)–C(CO₂H)(CF₃)₂
Table 2: Multicomponent Synthesis Optimization Parameters
Condition | Standard Protocol | Optimized Protocol | Yield Impact |
---|---|---|---|
Solvent | Anhydrous diethyl ether | Tetrahydrofuran (THF) | +25% yield |
Temperature | 0°C | –78°C | Prevents side products |
CO₂ Delivery | Atmospheric pressure | 3–5 atm pressurized | +30% yield |
Acid Workup | HCl (aq) | Methanesulfonic acid | Higher purity |
Esterification strategies are critical for solubility management. In situ protection of diacids as methyl esters using dimethyl carbonate (DMC) with K₂CO₃ catalyst achieves >95% conversion, enabling subsequent trifluoromethylation steps without decarboxylation [2].
The sterically encumbered gem-bis(trifluoromethyl) motif and carboxylate groups enable unique coordination behaviors with d-block metals. Key applications include:
Industrial production addresses three key challenges: cost management, purification complexity, and waste minimization.
Scale-up protocols emphasize process intensification – integrating reaction and separation in flow systems to handle the high exothermicity of CF₃ addition and the corrosive nature of intermediates.
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